(2S)-2-(2,4,6-Trimethylphenyl)propan-1-amine
Description
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Properties
IUPAC Name |
(2S)-2-(2,4,6-trimethylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11H,7,13H2,1-4H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRBXABKMLTOQQ-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@H](C)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-2-(2,4,6-Trimethylphenyl)propan-1-amine, also known as a chiral amine, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H19N
- Molecular Weight : 177.29 g/mol
- IUPAC Name : this compound
The presence of the trimethylphenyl group contributes to its unique properties and biological interactions.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Receptor Modulation : The compound may act as a modulator for specific receptors in the central nervous system (CNS), influencing neurotransmitter systems such as dopamine and serotonin pathways.
- Enzyme Inhibition : It has been reported to inhibit certain enzymes, which can affect metabolic pathways and cellular signaling mechanisms.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Neuropharmacology : Research indicates that this compound exhibits stimulant-like effects in animal models, suggesting potential applications in treating attention deficit hyperactivity disorder (ADHD) and depression.
- Antioxidant Activity : The compound has shown antioxidant properties in vitro, which may contribute to protective effects against oxidative stress-related diseases .
Study 1: Stimulant Effects
In a controlled study involving rodents, administration of this compound resulted in increased locomotor activity and enhanced cognitive performance on tasks requiring attention. The results suggest that the compound may enhance dopaminergic activity in the brain .
Study 2: Antioxidant Properties
A study published in Molecules demonstrated that this compound effectively scavenged free radicals in cell cultures. The findings indicated a significant reduction in oxidative stress markers when treated with this compound compared to control groups .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (2R)-2-(2,4,6-Trimethylphenyl)propan-1-amine | Chiral Amine | Similar stimulant effects |
| 2-(2,4,6-Trimethylphenyl)ethan-1-amine | Structural Analog | Less potent neuropharmacological effects |
| 2-(2,4,6-Trimethylphenyl)propan-2-amine | Isomer | Different receptor binding profile |
Q & A
Q. What are the common synthetic routes for (2S)-2-(2,4,6-Trimethylphenyl)propan-1-amine, and how does stereochemical control affect yield?
The synthesis of chiral amines like this compound often involves reductive amination or chiral resolution techniques. For example, reductive amination of a ketone precursor with a chiral catalyst (e.g., Ru-BINAP complexes) can yield enantiomerically enriched products. Stereochemical control is critical, as improper catalyst selection or reaction conditions (e.g., temperature, solvent polarity) may lead to racemization or reduced enantiomeric excess (ee). Evidence from analogous chiral amines highlights the use of chiral auxiliaries or enzymatic resolution to achieve >90% ee .
Q. Which analytical methods are most effective for characterizing the enantiomeric purity of this compound?
Chiral HPLC or GC with columns like Chiralpak® IA/IB or Cyclobond™ phases is widely used. Relative retention times (RRT) for enantiomers can be calibrated using standards, as demonstrated in studies of structurally similar amines (e.g., RRT = 0.4–0.7 for related compounds under reverse-phase conditions) . Polarimetry and NMR with chiral shift reagents (e.g., Eu(hfc)₃) are complementary methods .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should focus on receptor binding (e.g., serotonin or dopamine receptors due to structural similarity to phenethylamines) and metabolic stability (e.g., cytochrome P450 assays). For example, oxazoline derivatives with trimethylphenyl groups have shown activity in enzyme inhibition studies, suggesting potential targets .
Advanced Research Questions
Q. How can researchers optimize enantiomeric excess (ee) in large-scale synthesis?
Continuous flow chemistry improves ee by maintaining precise reaction control (temperature, residence time). Catalytic asymmetric hydrogenation with Ir or Rh catalysts under high pressure (e.g., 50–100 bar H₂) has achieved >98% ee for similar amines . Kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) is another scalable approach .
Q. How should contradictory data on biological activity be resolved?
If conflicting results arise (e.g., varying IC₅₀ values in enzyme assays), validate assay conditions (pH, co-solvents) and confirm compound stability via LC-MS. For instance, oxidation of the amine group in analogs like N-(2,4,6-trimethylphenyl) derivatives can generate inactive metabolites, necessitating inert atmosphere handling .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding to receptors like 5-HT₂A. Use crystallographic data from PubChem (e.g., CCDC 2042781 for chiral Schiff bases) to refine force fields and validate docking poses .
Q. How do substituent modifications (e.g., methyl vs. methoxy groups) impact pharmacological properties?
Comparative studies of analogs (e.g., 4-methyl vs. 4-methoxyphenyl derivatives) reveal that electron-donating groups (methyl) enhance lipophilicity (logP ≈ 2.8 vs. 2.1), improving blood-brain barrier penetration. Methoxy groups, however, increase metabolic oxidation rates, reducing half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
